1,3-Dioxolane-4-butanol, .beta.-methoxy-2,2-dimethyl-.alpha.-pentyl-.delta.-(phenylmethoxy)-, 4R-4R*
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-4-butanol, beta-methoxy-2,2-dimethyl-alpha-pentyl-delta-(phenylmethoxy)-, 4R-4R* is a complex organic compound with a unique structure that includes a dioxolane ring, a butanol chain, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-butanol, .beta.-methoxy-2,2-dimethyl-.alpha.-pentyl-.delta.-(phenylmethoxy)-, 4R-4R* typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dioxolane Ring: This step involves the reaction of a diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Introduction of the Butanol Chain: The butanol chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a butanol moiety.
Functional Group Modifications: The introduction of the .beta.-methoxy, 2,2-dimethyl, .alpha.-pentyl, and .delta.-(phenylmethoxy) groups can be achieved through various organic reactions such as alkylation, esterification, and etherification.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane-4-butanol, .beta.-methoxy-2,2-dimethyl-.alpha.-pentyl-.delta.-(phenylmethoxy)-, 4R-4R* can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve strong bases or acids, depending on the nature of the leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane-4-butanol, .beta.-methoxy-2,2-dimethyl-.alpha.-pentyl-.delta.-(phenylmethoxy)-, 4R-4R* has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane-4-butanol, .beta.-methoxy-2,2-dimethyl-.alpha.-pentyl-.delta.-(phenylmethoxy)-, 4R-4R* depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane-4-methanol: A simpler analog with a methanol group instead of butanol.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar structure but with different functional groups.
4-Phenyl-1,3-dioxolane: Contains a phenyl group but lacks the butanol chain.
Uniqueness
1,3-Dioxolane-4-butanol, .beta.-methoxy-2,2-dimethyl-.alpha.-pentyl-.delta.-(phenylmethoxy)-, 4R-4R* is unique due to its combination of functional groups and stereochemistry, which can impart specific chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of 1,3-Dioxolane-4-butanol, beta-methoxy-2,2-dimethyl-alpha-pentyl-delta-(phenylmethoxy)-, 4R-4R*, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
136781-81-2 |
---|---|
Molekularformel |
C22H36O5 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
(1S,3R,4S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxy-1-phenylmethoxynonan-4-ol |
InChI |
InChI=1S/C22H36O5/c1-5-6-8-13-18(23)19(24-4)14-20(21-16-26-22(2,3)27-21)25-15-17-11-9-7-10-12-17/h7,9-12,18-21,23H,5-6,8,13-16H2,1-4H3/t18-,19+,20-,21+/m0/s1 |
InChI-Schlüssel |
CSEYSTSQDZMWAI-JSXRDJHFSA-N |
SMILES |
CCCCCC(C(CC(C1COC(O1)(C)C)OCC2=CC=CC=C2)OC)O |
Isomerische SMILES |
CCCCC[C@@H]([C@@H](C[C@@H]([C@H]1COC(O1)(C)C)OCC2=CC=CC=C2)OC)O |
Kanonische SMILES |
CCCCCC(C(CC(C1COC(O1)(C)C)OCC2=CC=CC=C2)OC)O |
Synonyme |
1,3-Dioxolane-4-butanol, .beta.-methoxy-2,2-dimethyl-.alpha.-pentyl-.delta.-(phenylmethoxy)-, 4R-4R*(.alpha.S*,.beta.R*,.delta.S*)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.